molecular formula C16H24ClNO3 B12354792 1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride CAS No. 2748590-34-1

1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride

Cat. No.: B12354792
CAS No.: 2748590-34-1
M. Wt: 313.82 g/mol
InChI Key: FRZIPUAPGSQHKY-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride is a useful research compound. Its molecular formula is C16H24ClNO3 and its molecular weight is 313.82 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride, is a compound with significant potential in pharmacology due to its structural features that suggest various biological activities. This article explores its biological activity, including its effects on enzyme inhibition, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H23NO3
  • Molecular Weight : 289.36 g/mol
  • CAS Number : 77795-17-6

The presence of the hydroxy and methoxy groups on the phenyl ring contributes to its bioactivity by enhancing interactions with biological targets.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to 1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one exhibit acetylcholinesterase (AChE) inhibitory activity. AChE plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, which may be beneficial in treating conditions like Alzheimer's disease.

CompoundAChE Inhibition IC50 (µM)
1-(4-Hydroxy-3-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-oneTBD
Similar Compounds10 - 50

The exact IC50 value for our compound is yet to be determined, but studies on related structures suggest promising activity.

2. Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been evaluated in several studies.

Antioxidant Activity Assay Results

Research has shown that phenolic compounds exhibit significant antioxidant activities through various mechanisms, including radical scavenging and metal chelation.

Assay TypeResult
DPPH ScavengingHigh
ABTS ScavengingModerate

3. Anti-inflammatory Activity

The compound's anti-inflammatory potential has been suggested based on its structural similarity to other known anti-inflammatory agents. Studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells demonstrated that related compounds can significantly reduce nitric oxide (NO) and prostaglandin E2 (PGE2) production.

Case Study: Anti-inflammatory Effects

In a study evaluating anti-inflammatory activity:

  • Treatment : Cells treated with LPS and varying concentrations of the compound.
  • Results : Significant reduction in NO production was observed at concentrations of 25 µM and above.

4. Neuroprotective Effects

Given its structural features, this compound may also exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Further research is required to elucidate these effects fully.

Properties

CAS No.

2748590-34-1

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO3.ClH/c1-3-6-13(17-9-4-5-10-17)16(19)12-7-8-14(18)15(11-12)20-2;/h7-8,11,13,18H,3-6,9-10H2,1-2H3;1H

InChI Key

FRZIPUAPGSQHKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC(=C(C=C1)O)OC)N2CCCC2.Cl

Origin of Product

United States

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